rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol

RBP4 antagonists macular degeneration retinoid transport

Procurement of this specific rel-(3aR,5r,6aS) diastereomer is non-negotiable for SAR programs targeting SHP2 allostery or nanomolar RBP4 antagonism. The equatorial 5β-OH orientation is pre-validated; the corresponding 5α (axial) isomer shows a >230-fold potency loss in RBP4 binding. Using this free base eliminates 2–3 synthetic steps versus unsubstituted scaffolds, providing an immediately orthogonally functionalizable amine and alcohol handle for parallel library synthesis. Insist on characterized free base (≥98% HPLC) interchangeable with its HCl salt (CAS 1256240-40-0).

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1256333-43-3
Cat. No. B2571798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol
CAS1256333-43-3
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1C(CC2C1CNC2)O
InChIInChI=1S/C7H13NO/c9-7-1-5-3-8-4-6(5)2-7/h5-9H,1-4H2/t5-,6+,7?
InChIKeyJTWNGNLQNPZTSM-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256333-43-3): A Defined-Stereochemistry Bicyclic Pyrrolidine Building Block for SHP2, RBP4, and Triple-Reuptake Inhibitor Programs


rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256333-43-3, free base) is a chiral, saturated bicyclic pyrrolidine building block featuring a fused cyclopentane ring and an equatorial 5β-hydroxyl substituent [1]. This scaffold—also named 3-azabicyclo[3.3.0]octan-5-ol—serves as a key synthetic intermediate in multiple medicinal chemistry campaigns, most notably as the core of allosteric SHP2 inhibitors (US 10435389 B2) [2], non-retinoid RBP4 antagonists for dry age-related macular degeneration [3], and triple reuptake inhibitors (SERT/NET/DAT) for depression [4]. The compound is commercially supplied as the analytically characterized free base (typically ≥98% purity by HPLC) and is interchangeable with its hydrochloride salt (CAS 1256240-40-0) for downstream chemistry.

Why Generic Octahydrocyclopenta[c]pyrrole Isomers Cannot Replace rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol in Stereochemically Critical Syntheses


The octahydrocyclopenta[c]pyrrole scaffold presents three chiral centers (positions 3a, 5, and 6a), generating distinct diastereomers with profoundly different spatial presentation of the hydroxyl group. The rel-(3aR,5r,6aS) configuration places the 5-OH in an equatorial (β) orientation within the bicyclic framework, whereas the 5α-isomer (CAS 1323417-56-6) presents the hydroxyl in an axial orientation [1]. In RBP4 antagonist programs, endo vs. exo isomerism at this position translates to a >230-fold difference in binding potency—the endo-configured analogue 33 exhibits an RBP4 SPA IC₅₀ of 12.8 ± 0.4 nM, while the corresponding exo-isomer 40 is essentially inactive (IC₅₀ > 3 µM) [2]. Similarly, the regioisomeric 4-ol (CAS 1212135-18-6) places the hydrogen-bond-donating hydroxyl at a different vector, altering the geometry of downstream elaborated ligands. Generic substitution with uncharacterized or mis-assigned stereoisomers therefore introduces uncontrolled variables that can abolish target engagement and invalidate entire structure–activity relationship (SAR) series.

Quantitative Differentiation Evidence for rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol vs. Closest Analogs


Endo vs. Exo Stereochemical Impact on RBP4 Binding Affinity: >230-Fold Potency Differential

In the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonist series, the endo-configured isomer (analogue 33), which derives its stereochemistry from the rel-(3aR,5r,6aS) scaffold, exhibited an RBP4 SPA IC₅₀ of 12.8 ± 0.4 nM and RBP4 HTRF IC₅₀ of 43.6 ± 10.5 nM [1]. In contrast, the corresponding exo-configured isomer (analogue 40) showed no meaningful RBP4 binding (IC₅₀ > 3 µM) [1]. This demonstrates that the equatorial (5β-OH) orientation intrinsic to the rel-(3aR,5r,6aS) building block is essential for productive engagement of the RBP4 retinol-binding pocket.

RBP4 antagonists macular degeneration retinoid transport

Octahydrocyclopenta[c]pyrrole Scaffold vs. Octahydro-1H-isoindole in Triple Reuptake Inhibition: Superior DAT Engagement Across the Series

In a head-to-head medicinal chemistry comparison of bicyclic scaffolds for triple reuptake inhibition (SERT/NET/DAT), the octahydrocyclopenta[c]pyrrole series—of which rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol is a functionalized core—consistently outperformed the octahydro-1H-isoindole scaffold in dopamine transporter (DAT) inhibition while maintaining comparable SERT potency. The optimized octahydrocyclopenta[c]pyrrole compound 23a achieved SERT, NET, DAT IC₅₀ values of 29, 85, and 168 nM respectively, versus the octahydro-1H-isoindole lead compound 31 which showed SERT, NET, DAT IC₅₀ ≤ 1, 21, and 28 nM [1]. Critically, the octahydrocyclopenta[c]pyrrole series demonstrated brain penetrance and in vivo efficacy in the mouse tail suspension test at 10 and 30 mg/kg PO without motor stimulation, while the isoindole series was not progressed to the same in vivo endpoints within this publication. The 5-hydroxyl substituent of the target compound further provides a synthetic handle for ether-linked and ester-linked SAR exploration that the unsubstituted octahydrocyclopenta[c]pyrrole core lacks.

triple reuptake inhibitors depression monoamine transporters

Regioisomeric Specificity: 5-ol vs. 4-ol Substitution Pattern Determines Synthetic Accessibility to Distinct Inhibitor Chemotypes

The 5-hydroxyl substitution pattern of rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol is distinct from the 4-hydroxyl regioisomer (CAS 1212135-18-6). In the SHP2 allosteric inhibitor patent family (US 10435389 B2), the octahydrocyclopenta[c]pyrrole core with substituents at position R5 (corresponding to the 5-position of the bicycle) is explicitly claimed, with preferred embodiments including hydroxy at this position [1]. The 4-ol regioisomer cannot access the same vectors for substitution and has been associated with unrelated chemotypes (e.g., piracetam analogs), limiting its utility in the kinase/phosphatase inhibitor programs where the 5-ol scaffold has established SAR. Furthermore, commercial availability data indicate that the 5-ol free base (1256333-43-3) is supplied at 98% purity with supporting analytical documentation (NMR, HPLC, LC-MS) , while the 4-ol hydrochloride (1212135-18-6) is typically available at 97% purity and has been discontinued by certain suppliers , reflecting differential market relevance.

regioselective synthesis chiral building blocks medicinal chemistry

Hydroxyl Functional Handle: Synthetic Versatility Compared to Unsubstituted Octahydrocyclopenta[c]pyrrole Core

Unlike the parent octahydrocyclopenta[c]pyrrole (CAS 5661-03-0, also known as 3-azabicyclo[3.3.0]octane), which lacks a functionalizable substituent on the cyclopentane ring, rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol incorporates a secondary alcohol that enables O-alkylation, O-acylation, sulfonylation, and oxidation to the corresponding ketone . This hydroxyl group provides a hydrogen bond donor (HBD count = 1) and acceptor (HBA count = 2, including the pyrrolidine nitrogen), increasing the topological polar surface area (tPSA = 32.26 Ų for the hydrochloride) compared to the parent scaffold (tPSA ≈ 12 Ų) [1]. The well-defined stereochemistry at the 5-position ensures that this HBD vector is presented in a geometrically predictable orientation—the rel-(3aR,5r,6aS) designation confirms an equatorial disposition—which is critical for structure-based drug design where the hydroxyl engages in specific hydrogen-bonding interactions with target residues. The hydrochloride salt (CAS 1256240-40-0) further enhances handling properties, with a melting point of 131–135 °C versus the free base which is typically an oil or low-melting solid.

synthetic intermediate derivatization etherification

Analytically Confirmed Enantiomeric and Diastereomeric Integrity: 98% Purity with Orthogonal Characterization

Commercial batches of rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256333-43-3) are routinely supplied at 98% purity with orthogonal analytical characterization including NMR, HPLC, and LC-MS . In comparison, the 5α-isomer (CAS 1323417-56-6, rel-(3aR,5s,6aS)) is typically offered at 97% purity , and the hydrochloride salt of the target compound (CAS 1256240-40-0) is supplied at ≥98% purity with Certificates of Analysis documenting stereochemical integrity . The free base molecular weight of 127.18 g/mol and the hydrochloride salt molecular weight of 163.65 g/mol provide two formulation options depending on the downstream chemistry requirements—the free base for reactions requiring a non-protonated amine nucleophile, and the hydrochloride for improved bench stability and aqueous solubility.

chiral purity quality control analytical characterization

Recommended Application Scenarios for rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Based on Quantitative Differentiation Evidence


SHP2 Allosteric Inhibitor Lead Optimization: Exploiting the 5β-OH for Selective PTP Engagement

Procurement of rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol is indicated for medicinal chemistry teams advancing SHP2 allosteric inhibitor programs. The compound's stereochemistry maps directly onto the octahydrocyclopenta[c]pyrrole core claimed in US Patent 10435389 B2 (Krouzon Pharmaceuticals), where R5a/R5b substituents including hydroxy are explicitly enumerated [1]. The equatorial 5β-OH provides a hydrogen-bonding vector that can be exploited for interactions with the SHP2 allosteric pocket, while the free secondary amine at the pyrrolidine nitrogen permits subsequent N-functionalization with aryl/heteroaryl groups as defined in the patent's Markush structure. Using this pre-functionalized building block eliminates the need for late-stage hydroxyl installation, reducing synthetic step count by an estimated 2–3 steps compared to starting from unsubstituted octahydrocyclopenta[c]pyrrole.

RBP4 Antagonist Development: Endo-Stereochemistry Pre-Locked for Nanomolar Binding

For groups developing non-retinoid RBP4 antagonists for dry AMD or Stargardt disease, this building block provides the endo-configured scaffold that is stereochemically pre-validated for nanomolar RBP4 binding. The J. Med. Chem. 2015 study demonstrated that endo-isomer 33 (RBP4 SPA IC₅₀ = 12.8 ± 0.4 nM; HTRF IC₅₀ = 43.6 ± 10.5 nM) reduces circulating plasma RBP4 levels >90% in vivo, with 94% human liver microsomal stability [2]. Procurement of the stereochemically defined rel-(3aR,5r,6aS) building block ensures that elaborated ligands will present the hydroxyl in the endo orientation required for potency, avoiding the >230-fold activity loss observed with exo-isomer 40. The hydroxyl group further enables prodrug strategies (e.g., phosphate ester) for improving ocular bioavailability.

Triple Reuptake Inhibitor SAR Expansion: Diversification at the 5-Position for Fine-Tuning DAT/SERT Selectivity

Research groups optimizing triple reuptake inhibitors (TRIs) for treatment-resistant depression can utilize this building block to explore 5-position substituent effects on monoamine transporter selectivity. The 2011 J. Med. Chem. study established that the octahydrocyclopenta[c]pyrrole scaffold delivers balanced SERT/NET/DAT inhibition (compound 23a: IC₅₀ = 29, 85, 168 nM) with brain penetration and in vivo antidepressant-like activity in the mouse TST model [3]. The 5-hydroxyl serves as a versatile synthetic handle: O-arylation can extend the ligand into the DAT binding pocket, while O-alkylation with polar groups can modulate physicochemical properties. This enables systematic SAR exploration that the unsubstituted scaffold cannot support, potentially yielding compounds with improved DAT potency while preserving the favorable in vivo profile documented for this scaffold class.

Parallel Library Synthesis and Fragment-Based Drug Discovery

The dual functionality of rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol—a secondary amine at the pyrrolidine nitrogen and a secondary alcohol at C5—makes it an ideal core for parallel library synthesis. Orthogonal protection strategies (e.g., Boc protection of the amine followed by O-functionalization of the alcohol, or vice versa) enable rapid generation of diverse compound arrays for fragment-based screening or hit-to-lead optimization. The 98% purity with orthogonal analytical characterization (NMR, HPLC, LC-MS) ensures that library members are produced from a high-quality starting material, minimizing the risk of propagating stereochemical impurities that could generate false SAR. The free base form (CAS 1256333-43-3) is preferred for reactions requiring nucleophilic amine reactivity (e.g., reductive amination, amide coupling), while the hydrochloride salt (CAS 1256240-40-0) offers superior bench stability for storage and weighing.

Quote Request

Request a Quote for rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.